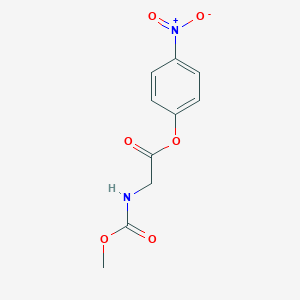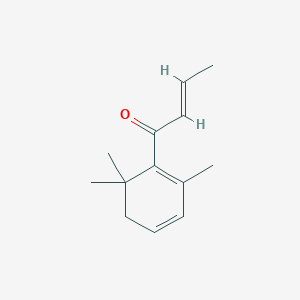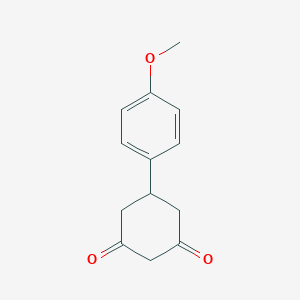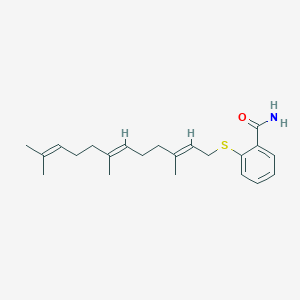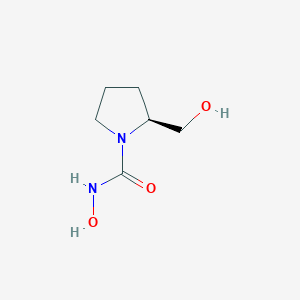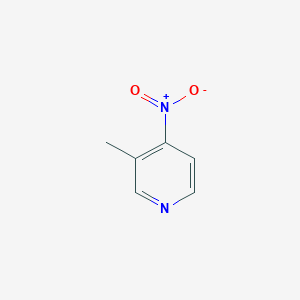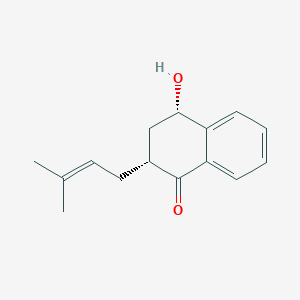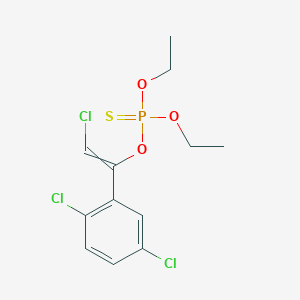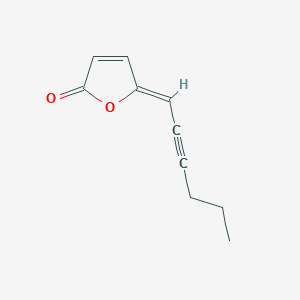
(5Z)-5-己-2-炔基呋喃-2-酮
描述
(5Z)-5-hex-2-ynylidenefuran-2-one, commonly referred to as 5Z-HDF, is a heterocyclic compound belonging to the class of furanones. It is an important intermediate in the synthesis of various natural products and pharmaceuticals, and has been the subject of numerous scientific studies due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
Polymer Synthesis
(Z)-Lachnophyllum lactone: is utilized in the synthesis of polymers, particularly in creating lactone monomers that are integral to polymer chains . These polymers have significant potential due to their biodegradability and mechanical properties , making them suitable for medical applications like controlled drug-release systems, resorbable surgical threads, implants, and tissue scaffolds .
Drug Production
The compound’s derivatives are used in drug production, particularly for its biochemical methods that avoid metal catalysts, initiators, or toxic solvents. This allows the final products to be used in medical applications, ensuring safety and compatibility with human tissue .
Anti-inflammatory and Antiparasitic Agents
Lactones like helenalin , a sesquiterpene lactone, exhibit anti-inflammatory properties and antiparasitic activity. This suggests that similar structures, such as (Z)-Lachnophyllum lactone, could be synthesized for use in treating conditions like inflammation and parasitic infections .
Aroma Compound Production
The microbial biosynthesis of lactones, including (Z)-Lachnophyllum lactone, is important for producing aroma compounds. These are highly relevant for manufacturing perfumes, cosmetics, and food products, where the scent is a critical attribute .
Biodegradable Material Development
Due to its biodegradable nature, (Z)-Lachnophyllum lactone is researched for developing environmentally friendly materials. These materials can decompose naturally, reducing environmental impact and contributing to sustainable development .
Bioactive Compound Synthesis
Carbohydrate-based lactones, which may include (Z)-Lachnophyllum lactone, are valuable for synthesizing bioactive compounds. These compounds have broad applications in creating natural products and serve as synthons for diverse chemical transformations .
Enzyme Inhibitor Research
Lactones have been studied for their role in inhibiting enzymes that metabolize toxic compounds, such as insecticides and nerve gases. This research could lead to the development of antidotes or protective agents against these toxic substances .
Advanced Functional Materials
The compound’s derivatives are explored for creating advanced functional materials, especially in biomedicine. These materials can have unique properties like enhanced durability, flexibility, or biocompatibility, making them suitable for various medical devices and applications .
属性
IUPAC Name |
(5Z)-5-hex-2-ynylidenefuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h6-8H,2-3H2,1H3/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUPYFCPQIPDNQ-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC=C1C=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC#C/C=C\1/C=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-hex-2-ynylidenefuran-2-one | |
CAS RN |
81122-95-4, 23251-67-4 | |
| Record name | NSC121218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC101775 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of (4Z)-Lachnophyllum Lactone in agriculture?
A1: (4Z)-Lachnophyllum Lactone, an acetylenic furanone isolated from Conyza bonariensis, exhibits promising antifungal and phytotoxic activity against various agricultural pests. Research suggests its potential use as a biopesticide against:
- Parasitic Weeds: Demonstrates significant inhibitory activity against the stem parasitic weed Cuscuta campestris [, ] and the root parasitic weeds Orobanche minor and Phelipanche ramosa []. Notably, it also inhibits the germination of its source plant, C. bonariensis [].
- Fungal Pathogens: Shows antifungal activity by reducing mycelial growth of the olive pathogen Verticillium dahliae [] and inhibiting the growth of plant pathogenic fungi Colletotrichum acutatum, Colletotrichum fragariae, and Colletotrichum gloeosporioides [].
Q2: How does the structure of (4Z)-Lachnophyllum Lactone relate to its biological activity?
A: Studies comparing (4Z)-Lachnophyllum Lactone with its structural analogs, (4E)-lachnophyllum lactone and (4Z,8Z)-matricaria lactone, reveal crucial structure-activity relationships [, ].
- Stereochemistry: The Z configuration of the double bond at the 4 position appears crucial for activity against Cuscuta campestris [].
- Unsaturation: The presence and configuration of the double bond in the side chain influence the potency against different targets. For instance, (4Z)-Lachnophyllum Lactone exhibits higher activity against Lemna paucicostata than (4Z,8Z)-matricaria lactone, which has an additional double bond [].
Q3: Are there efficient methods available to obtain sufficient quantities of (4Z)-Lachnophyllum Lactone for further research and potential agricultural applications?
A: While initially isolated in low quantities from Conyza bonariensis [, ], researchers have developed a novel, scalable, and modular total synthesis method for (4Z)-Lachnophyllum Lactone []. This approach allows for the production of gram-scale quantities, overcoming the limitations posed by extraction from natural sources. This development is crucial for advancing research into the compound's mode of action, efficacy, and potential development into a biopesticide.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



